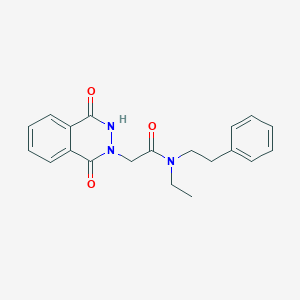
1-(4,5-Dimethoxy-2-methylphenyl)sulfonyl-2-thiophen-2-ylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,5-Dimethoxy-2-methylphenyl)sulfonyl-2-thiophen-2-ylpyrrolidine, commonly known as DMTP, is a synthetic compound that belongs to the class of phenylsulfonyl pyrrolidines. It is a potent and selective inhibitor of the enzyme protein disulfide isomerase (PDI), which plays a crucial role in protein folding and maturation. DMTP has been the subject of extensive scientific research due to its potential applications in various fields, including drug discovery, cancer therapy, and neurodegenerative diseases.
Mechanism of Action
DMTP exerts its inhibitory effect on 1-(4,5-Dimethoxy-2-methylphenyl)sulfonyl-2-thiophen-2-ylpyrrolidine by binding to its active site and preventing the formation of disulfide bonds between cysteine residues in proteins. This disrupts the proper folding and maturation of proteins, leading to their degradation and accumulation of misfolded proteins in the endoplasmic reticulum (ER). This triggers the unfolded protein response (UPR), a cellular stress response that aims to restore ER homeostasis by reducing protein synthesis and increasing protein folding capacity.
Biochemical and Physiological Effects
DMTP has been shown to have a potent antiproliferative effect on cancer cells by inducing ER stress and UPR-mediated apoptosis. It has also been shown to inhibit the replication of various viruses, including hepatitis C virus and dengue virus, by disrupting the proper folding and maturation of viral proteins. In addition, DMTP has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases, by reducing the accumulation of misfolded proteins in the brain.
Advantages and Limitations for Lab Experiments
DMTP has several advantages as a research tool, including its high potency and selectivity for 1-(4,5-Dimethoxy-2-methylphenyl)sulfonyl-2-thiophen-2-ylpyrrolidine, its ability to induce ER stress and UPR-mediated apoptosis, and its potential applications in various fields, including drug discovery and cancer therapy. However, there are also some limitations to its use, including its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical studies.
Future Directions
There are several future directions for the research on DMTP, including the development of more potent and selective 1-(4,5-Dimethoxy-2-methylphenyl)sulfonyl-2-thiophen-2-ylpyrrolidine inhibitors, the elucidation of the molecular mechanisms underlying its antiproliferative and antiviral effects, and the evaluation of its potential applications in other diseases, such as diabetes and cardiovascular diseases. In addition, the development of DMTP-based drug delivery systems and imaging probes may also have important implications for the diagnosis and treatment of various diseases.
Synthesis Methods
The synthesis of DMTP involves a multi-step process that starts with the reaction of 4,5-dimethoxy-2-methylbenzene with methanesulfonyl chloride in the presence of a base to yield 1-(4,5-dimethoxy-2-methylphenyl)sulfonyl chloride. This intermediate is then reacted with 2-thiophen-2-ylpyrrolidine in the presence of a base and a catalyst to give DMTP in high yield and purity.
Scientific Research Applications
DMTP has been extensively studied for its potential applications in drug discovery and development. As a potent inhibitor of 1-(4,5-Dimethoxy-2-methylphenyl)sulfonyl-2-thiophen-2-ylpyrrolidine, DMTP can modulate protein folding and maturation, which are essential processes for the proper functioning of cells. This makes DMTP a promising candidate for the treatment of various diseases, including cancer, neurodegenerative diseases, and viral infections.
Properties
IUPAC Name |
1-(4,5-dimethoxy-2-methylphenyl)sulfonyl-2-thiophen-2-ylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S2/c1-12-10-14(21-2)15(22-3)11-17(12)24(19,20)18-8-4-6-13(18)16-7-5-9-23-16/h5,7,9-11,13H,4,6,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAOMZDONAVXSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCCC2C3=CC=CS3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B7551124.png)
![2-(4-chloro-2-cyclohexylphenoxy)-N-[1-(3-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7551135.png)
![(4-Cyclopentylpiperazin-1-yl)-[1-(4-fluorophenyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]methanone](/img/structure/B7551140.png)
![1-[4-(1-ethylindole-2-carbonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone](/img/structure/B7551151.png)

![N-[1-(2-methoxyphenyl)ethyl]-N-methyl-2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide](/img/structure/B7551168.png)
![N-[3-[(3-carbamoylphenyl)methylcarbamoyl]phenyl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B7551173.png)
![1-(furan-2-carbonyl)-N-[[3-(furan-2-carbonylamino)phenyl]methyl]piperidine-2-carboxamide](/img/structure/B7551174.png)
![3-(1,4-dioxo-3H-phthalazin-2-yl)-N-[(2-methoxyphenyl)methyl]-N-(oxolan-2-ylmethyl)propanamide](/img/structure/B7551176.png)
![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-[1-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]methanone](/img/structure/B7551179.png)
![2-[1-(4,6-dimethylpyrimidin-2-yl)-3,5-dimethylpyrazol-4-yl]-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]acetamide](/img/structure/B7551185.png)
![N-[(3,5-difluorophenyl)methyl]-5-morpholin-4-ylsulfonylpyridin-2-amine](/img/structure/B7551205.png)
![1-(2,3-dihydro-1H-inden-5-yl)-5-oxo-N-[4-(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B7551216.png)
![1-[(4-methylphenyl)methyl]-5-oxo-N-[4-(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B7551219.png)
